molecular formula C8H14N2Si B150966 2-[(Trimethylsilanyl)methyl]-pyrazine CAS No. 136825-38-2

2-[(Trimethylsilanyl)methyl]-pyrazine

Cat. No. B150966
M. Wt: 166.3 g/mol
InChI Key: GRTWRTLCJXOMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Trimethylsilanyl)methyl]-pyrazine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a pyrazine derivative that has a trimethylsilylmethyl group attached to one of the nitrogen atoms. In

Scientific Research Applications

2-[(Trimethylsilanyl)methyl]-pyrazine has been extensively studied for its potential applications in various scientific research fields. One of the main areas of research is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors that can be used in electronic devices such as solar cells, transistors, and light-emitting diodes.
Another area of research is in the field of pharmaceuticals. 2-[(Trimethylsilanyl)methyl]-pyrazine has been shown to exhibit antitumor activity against various cancer cell lines. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

Mechanism Of Action

The mechanism of action of 2-[(Trimethylsilanyl)methyl]-pyrazine is not fully understood. However, studies have shown that it interacts with specific proteins and enzymes in cells, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

Studies have shown that 2-[(Trimethylsilanyl)methyl]-pyrazine exhibits various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. It has also been shown to modulate the expression of certain genes involved in cancer progression.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-[(Trimethylsilanyl)methyl]-pyrazine in lab experiments is its stability. It is a relatively stable compound that can be easily synthesized and stored. It is also relatively non-toxic and can be used in various cell culture experiments without affecting cell viability.
However, one of the main limitations of using 2-[(Trimethylsilanyl)methyl]-pyrazine is its solubility. It is not very soluble in water, which can limit its use in certain experiments. It also has limited commercial availability, which can make it difficult to obtain for certain research projects.

Future Directions

There are several future directions for research on 2-[(Trimethylsilanyl)methyl]-pyrazine. One area of research is in the development of new organic semiconductors for use in electronic devices. Another area of research is in the development of new anticancer drugs based on the structure of 2-[(Trimethylsilanyl)methyl]-pyrazine. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various other fields of research.

Synthesis Methods

The synthesis of 2-[(Trimethylsilanyl)methyl]-pyrazine involves the reaction of 2,3-dichloropyrazine with trimethylsilylmethyl lithium in the presence of a catalyst such as copper iodide. The reaction yields 2-[(Trimethylsilanyl)methyl]-pyrazine as a white solid with a melting point of 90-91°C. The purity of the compound can be confirmed through various techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

properties

CAS RN

136825-38-2

Product Name

2-[(Trimethylsilanyl)methyl]-pyrazine

Molecular Formula

C8H14N2Si

Molecular Weight

166.3 g/mol

IUPAC Name

trimethyl(pyrazin-2-ylmethyl)silane

InChI

InChI=1S/C8H14N2Si/c1-11(2,3)7-8-6-9-4-5-10-8/h4-6H,7H2,1-3H3

InChI Key

GRTWRTLCJXOMSO-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CC1=NC=CN=C1

Canonical SMILES

C[Si](C)(C)CC1=NC=CN=C1

synonyms

Pyrazine, [(trimethylsilyl)methyl]- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.